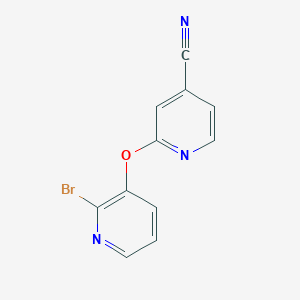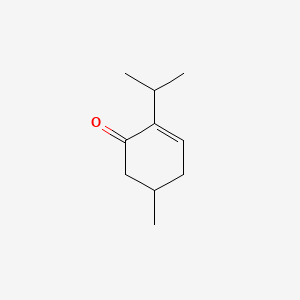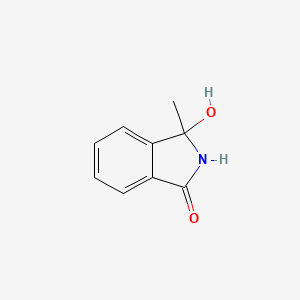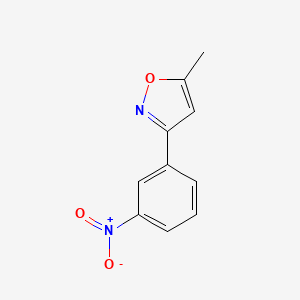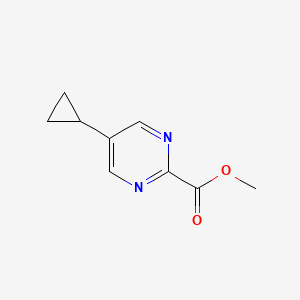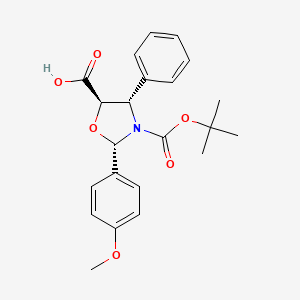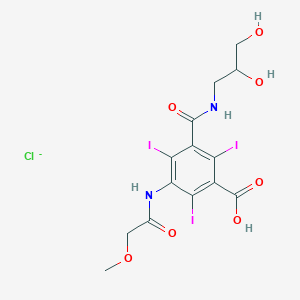
5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride is a complex organic compound with significant applications in the field of medical imaging. It is an important intermediate for the synthesis of Iopromide, an iodinated contrast medium used in X-ray imaging .
Preparation Methods
The synthesis of 5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride involves multiple steps:
Starting Materials: N-[3,5-Bis(chlorocarbonyl)-2,4,6-triiodophenyl]amine and methoxyacetyl chloride.
Reaction Conditions: The starting materials are dissolved in N,N-dimethylacetamide (DMA) and methoxyacetyl chloride is added dropwise at 20°C. The reaction is maintained at 20-30°C for 5-8 hours.
Cooling and Crystallization: The mixture is cooled to 5°C, and water, potassium carbonate, dichloromethane, and 3-amino-1,2-propanediol are added dropwise. After 8 hours, cold water is added to the reaction solution, leading to crystallization.
Filtration and Drying: The crystallized product is filtered, washed with water, and dried to obtain the final compound
Chemical Reactions Analysis
5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride undergoes various chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions: Reagents such as potassium carbonate, dichloromethane, and 3-amino-1,2-propanediol are commonly used in its synthesis
Scientific Research Applications
5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride is primarily used as an intermediate in the synthesis of Iopromide, an iodinated contrast medium for X-ray imaging. This compound is crucial in medical diagnostics, allowing for enhanced imaging of blood vessels, tissues, and organs .
Mechanism of Action
The compound itself does not have a direct mechanism of action as it is an intermediate. its derivative, Iopromide, works by enhancing the contrast of X-ray images. Iopromide contains iodine atoms that absorb X-rays, making blood vessels and tissues more visible on the imaging film .
Comparison with Similar Compounds
Similar compounds include other iodinated contrast media such as:
Iopamidol: Another iodinated contrast agent used in X-ray imaging.
Iohexol: Used for similar diagnostic purposes.
Iodixanol: Known for its low osmolality and used in various imaging procedures.
5-Methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride is unique due to its specific structure and the presence of the methoxyacetylamino group, which differentiates it from other iodinated compounds .
Properties
Molecular Formula |
C14H15ClI3N2O7- |
|---|---|
Molecular Weight |
739.44 g/mol |
IUPAC Name |
3-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoic acid;chloride |
InChI |
InChI=1S/C14H15I3N2O7.ClH/c1-26-4-6(22)19-12-10(16)7(13(23)18-2-5(21)3-20)9(15)8(11(12)17)14(24)25;/h5,20-21H,2-4H2,1H3,(H,18,23)(H,19,22)(H,24,25);1H/p-1 |
InChI Key |
QHGFFZALILCIMC-UHFFFAOYSA-M |
Canonical SMILES |
COCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCC(CO)O)I.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




